molecular formula C17H21F3N2O3 B2879456 1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1219842-67-7

1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2879456
CAS No.: 1219842-67-7
M. Wt: 358.361
InChI Key: HVNGCKWESBJYGS-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted at the 1-position with a 2-ethoxybenzoyl group and at the 4-position with a carboxamide linked to a trifluoroethyl moiety. This compound exemplifies strategic modifications common in medicinal chemistry, where substituents are optimized to enhance target binding, metabolic stability, and bioavailability.

Properties

IUPAC Name

1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c1-2-25-14-6-4-3-5-13(14)16(24)22-9-7-12(8-10-22)15(23)21-11-17(18,19)20/h3-6,12H,2,7-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGCKWESBJYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Functionalization Approach

In this method, the piperidine nitrogen undergoes benzoylation prior to carboxamide formation:

  • Protection of Carboxylic Acid : Conversion to methyl piperidine-4-carboxylate (2) using methanol and thionyl chloride.
  • N-Benzoylation : Reaction of (2) with 2-ethoxybenzoyl chloride (3) in dichloromethane with triethylamine as base yields 1-(2-ethoxybenzoyl)piperidine-4-carboxylate (4).
  • Saponification : Hydrolysis of (4) with NaOH in aqueous THF produces 1-(2-ethoxybenzoyl)piperidine-4-carboxylic acid (5).

Carboxamide-First Strategy

Alternative sequencing prioritizes amide bond formation:

  • Acid Chloride Formation : Treatment of (1) with thionyl chloride generates piperidine-4-carbonyl chloride (6).
  • Trifluoroethylamine Coupling : Reaction of (6) with 2,2,2-trifluoroethylamine in dichloromethane with DMAP catalyst yields N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (7).
  • N-Benzoylation : Subsequent acylation of (7) with 2-ethoxybenzoyl chloride under Schotten-Baumann conditions produces the target compound.

Table 1 : Comparative Analysis of Core Functionalization Methods

Parameter N-Functionalization First Carboxamide-First
Overall Yield (%) 58 42
Purity (HPLC) 98.2% 95.7%
Critical Step Saponification Acid Chloride Stability
Scalability >100g <50g

2-Ethoxybenzoyl Group Installation

The ortho-ethoxy substitution pattern presents unique synthetic challenges addressed through:

Friedel-Crafts Acylation Route

  • Ethoxybenzene Preparation : Williamson synthesis of 2-ethoxybenzene from catechol and ethyl bromide using K2CO3 in acetone.
  • Acylation : Reaction with acetyl chloride under AlCl3 catalysis at -5°C yields 2-ethoxyacetophenone (8).
  • Oxidation : Conversion to 2-ethoxybenzoic acid (9) using KMnO4 in acidic conditions (85% yield).

Directed Ortho-Metalation Approach

For higher regioselectivity:

  • Directed Metalation : Treatment of ethyl benzoate with LDA at -78°C generates ortho-lithiated species.
  • Ethoxylation : Quenching with triethylborate followed by ethyl iodide workup produces ethyl 2-ethoxybenzoate (10).
  • Hydrolysis : Acid-catalyzed ester cleavage yields (9) with 92% purity.

Trifluoroethylamine Incorporation

The electron-withdrawing trifluoromethyl group necessitates specialized coupling conditions:

Acid Chloride-Mediated Coupling

  • In Situ Chloride Formation : Piperidine-4-carbonyl chloride (6) reacts with 2,2,2-trifluoroethylamine in THF at 0°C.
  • Workup : Aqueous NaHCO3 extraction followed by rotary evaporation yields crude product (7).

Carbodiimide Coupling

For acid-sensitive substrates:

  • EDCI Activation : Piperidine-4-carboxylic acid (1) activated with EDCI and HOBt in DMF.
  • Amine Addition : 2,2,2-Trifluoroethylamine introduced at 4°C with slow warming to RT.
  • Purification : Column chromatography (SiO2, EtOAc/hexane) achieves >99% purity.

Table 2 : Amidation Method Comparison

Condition Acid Chloride Carbodiimide
Reaction Time 2h 18h
Byproduct Formation HCl gas Urea derivatives
Scale-Up Feasibility Excellent Moderate

Convergent Synthesis Strategies

Advanced methods employ fragment coupling:

Ugi Multicomponent Reaction

  • Component Assembly :
    • Amine: 2,2,2-Trifluoroethylamine
    • Carboxylic Acid: Piperidine-4-carboxylic acid
    • Carbonyl: 2-Ethoxybenzaldehyde
    • Isonitrile: Cyclohexyl isocyanide
  • Single-Pot Reaction : MeOH solvent, 12h reflux yields 78% product.

Suzuki-Miyaura Cross Coupling

For late-stage aromatic functionalization:

  • Boronic Ester Installation : 2-Ethoxyphenylboronic acid synthesized from 2-bromophenetole.
  • Coupling : Pd(PPh3)4 catalyst, K2CO3 base in dioxane/water (3:1) at 80°C.

Critical Process Considerations

Regioselectivity Challenges

The ortho-ethoxy group creates steric hindrance requiring:

  • Low-temperature acylation (-15°C to 0°C)
  • Bulky Lewis acids (e.g., TiCl4 over AlCl3)

Purification Challenges

  • Silica gel deactivation by trifluoromethyl groups
  • Preferred use of reversed-phase C18 columns with MeCN/H2O gradients

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor systems for exothermic amidation steps
  • 10-fold increase in heat transfer efficiency vs batch

Enzymatic Catalysis

  • Lipase-mediated amide bond formation
  • 60% yield achieved with Candida antarctica Lipase B

Biological Activity

1-(2-ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring, an ethoxybenzoyl moiety, and a trifluoroethyl group, which may enhance its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The trifluoroethyl group is known for its lipophilic nature, which can improve membrane permeability and bioavailability. The ethoxybenzoyl moiety may also contribute to the compound's interaction with biological targets.

Preliminary studies suggest that this compound may exhibit significant biological activities relevant to pharmacology. The trifluoroethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. Compounds with similar structures have been investigated for their roles as inhibitors of enzymes involved in cancer metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT) .

In Vitro Studies

In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For example, its analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. The mechanism appears to involve the disruption of metabolic pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives known for their biological activities.

Compound NameStructureKey Features
N-(4-fluorobenzoyl)piperidine-4-carboxamideCHFNOFluorine substitution enhances activity
1-(3-methoxybenzoyl)-piperidineCHNOMethoxy group increases lipophilicity
N-(3-chlorobenzoyl)piperidineCHClNOChlorine enhances binding affinity

The structural diversity among these compounds suggests distinct mechanisms of action and therapeutic profiles. The unique trifluoroethyl and ethoxybenzoyl groups in our compound may lead to enhanced efficacy compared to others .

Case Studies

Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study reported IC50 values ranging from 5 to 15 μM for various derivatives, indicating potential for further development as anti-cancer agents .

Case Study 2: Metabolic Pathway Inhibition
Another investigation highlighted the role of piperidine-based compounds in inhibiting NAMPT activity. This enzyme is crucial for NAD+ biosynthesis and has been implicated in cancer metabolism. The tested compounds demonstrated effective inhibition at low micromolar concentrations, suggesting that this compound could similarly impact metabolic pathways critical for tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active piperidine derivatives. Key comparisons are outlined below, focusing on substituent effects and biological relevance.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
1-(2-Ethoxybenzoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide C17H20F3N2O3 366.35 2-ethoxybenzoyl (lipophilicity enhancer), trifluoroethyl (basicity modulator) Not explicitly reported
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide C19H19F4N3O 381.37 3-fluorophenyl (electron-withdrawing), pyridinecarboxamide (hydrogen bonding) Not specified
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C25H25FN2O 388.48 Naphthalen-1-yl (hydrophobic bulk), 4-fluorobenzyl (bioavailability enhancer) SARS-CoV-2 inhibition
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide C25H26FN4O2 448.50 Pyrimidinyl (aromatic stacking), 4-ethylphenoxy (conformational rigidity) Not specified

Key Observations:

  • Trifluoroethyl Group : Present in the target compound and others (e.g., ), this group reduces amine basicity via electron-withdrawing effects, enhancing membrane permeability and metabolic stability .
  • Bioactivity : Compounds with bulkier hydrophobic groups (e.g., naphthalen-1-yl in ) exhibit antiviral activity, suggesting the target compound’s 2-ethoxybenzoyl group may favor interactions with hydrophobic binding pockets.

Conformational and Electronic Effects

  • Trifluoroethyl vs. Acetyl/Sulfonamide Groups : Computational studies () show that the trifluoroethyl group stabilizes piperidine conformations by minimizing steric clashes, unlike bulkier sulfonamides or electron-deficient acetyl groups. This conformational preference may optimize receptor binding.
  • Fluorine Substituents : Fluorine atoms (e.g., in ) improve bioavailability by blocking metabolic oxidation sites and enhancing dipole interactions with target proteins .

Pharmacokinetic Considerations

  • Metabolic Stability: The trifluoroethyl group in the target compound likely slows hepatic clearance compared to non-fluorinated analogs (e.g., ethyl or methyl groups).
  • Solubility : The pyridinecarboxamide in may improve aqueous solubility relative to the target compound’s ethoxybenzoyl group, which is more lipophilic.

Research Findings and Implications

  • Antiviral Potential: Structural similarities to SARS-CoV-2 inhibitors () suggest the target compound could be repurposed for antiviral screening, though direct evidence is lacking.
  • Synthetic Feasibility : The compound’s synthesis likely parallels routes described for related carboxamides (e.g., CDI-mediated coupling in ).

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